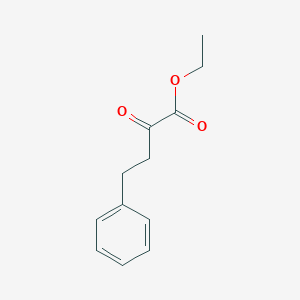
Ethyl 2-oxo-4-phenylbutyrate
Cat. No. B114674
Key on ui cas rn:
64920-29-2
M. Wt: 206.24 g/mol
InChI Key: STPXIOGYOLJXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05118833
Procedure details


A 500 ml flask was charged a solution dissolving 41.6 g (200 mmol) of 2-hydroxy-4-phenylbutyric acid ethyl ester in methylene chloride (100 ml) and 148.8 g (purity 12%, 240 mmol) of sodium hypochlorite, and cooled at 5° C. To the reaction mixture was added 86 mg (0.4 mmol) of 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy and further added 3.02 g (36 mmol) of sodium hydrogen carbonate. The gradual exothermal reaction proceeded, and the starting material of 2-hydorxy-4-phenylbutyric acid ethyl ester was disappeared in 1.5 hours. The reaction was terminated by adding 100 ml of 5% sodium thiosulfate aqueous solution and was separated. The organic phase was washed with 50 ml of 5% sodium thiosulfate aqueous solution and then 100 ml of 1% sodium carbonate aqueous solution, followed by the removal of the solvent by a rotary evaporator. The residue was subjected to distillation under reduced pressure to obtain 40 g of 2-keto-4-phenylbutyric acid ethyl ester having a boiling point of 103° C. at 0.3 mmHg. The yield was 92%.




Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[CH:5]([OH:14])[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2].Cl[O-].[Na+].C(=O)([O-])O.[Na+]>C(Cl)Cl>[CH2:1]([O:3][C:4](=[O:15])[C:5](=[O:14])[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
41.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(CCC1=CC=CC=C1)O)=O
|
|
Name
|
|
|
Quantity
|
148.8 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
3.02 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(CCC1=CC=CC=C1)O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A 500 ml flask was charged a solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The gradual exothermal reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was terminated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 100 ml of 5% sodium thiosulfate aqueous solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with 50 ml of 5% sodium thiosulfate aqueous solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
100 ml of 1% sodium carbonate aqueous solution, followed by the removal of the solvent by a rotary evaporator
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was subjected to distillation under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(CCC1=CC=CC=C1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 40 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 97% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
